GRN-529

Overview

Description

GRN-529 is a chemical compound developed by Wyeth as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including autism spectrum disorders and depression .

Biochemical Analysis

Biochemical Properties

GRN-529 interacts with the metabotropic glutamate receptor 5 (mGluR5), acting as a negative allosteric modulator . This means that it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of mGluR5 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, mGluR5 is involved in the regulation of intracellular calcium levels, which can affect numerous cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mGluR5, leading to a conformational change in the receptor that reduces its activity . This can result in changes in intracellular signaling pathways, potentially affecting gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been shown to reduce repetitive behaviors and partially increase sociability in mouse models of autism , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its ability to reduce repetitive behaviors and increase sociability in mouse models of autism suggests that it may have dose-dependent effects .

Metabolic Pathways

As a modulator of mGluR5, it may influence pathways related to glutamate signaling .

Transport and Distribution

As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

As a modulator of mGluR5, it is likely to be found wherever these receptors are located, such as the cell membrane .

Preparation Methods

The synthesis of GRN-529 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of aromatic compounds.

Introduction of functional groups: Functional groups such as difluoromethoxy and pyridin-2-ylethynyl are introduced through specific reactions, including halogenation and alkynylation.

Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to obtain the desired product with high purity.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

GRN-529 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Substitution reactions can occur at the aromatic rings, where functional groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GRN-529 has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: In chemistry, this compound serves as a model compound for studying the effects of negative allosteric modulation on metabotropic glutamate receptors.

Biology: In biological research, this compound is used to investigate the role of mGluR5 in neurological and psychiatric disorders.

Medicine: In medicine, this compound has shown promise in reducing repetitive behaviors and improving sociability in mouse models of autism spectrum disorders. .

Mechanism of Action

GRN-529 exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This means that this compound binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. By modulating the activity of mGluR5, this compound can reduce glutamate receptor hyperactivity, which is implicated in various neurological and psychiatric disorders .

Comparison with Similar Compounds

GRN-529 is unique in its high selectivity and potency as a negative allosteric modulator of mGluR5. Similar compounds include:

Fenobam: Another negative allosteric modulator of mGluR5, but with different pharmacokinetic properties.

MPEP (2-Methyl-6-(phenylethynyl)pyridine): A prototypic mGluR5 antagonist that has been widely studied for its effects on glutamate receptors.

MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): Another mGluR5 antagonist with similar properties to MPEP.

This compound stands out due to its specific binding affinity and efficacy in modulating mGluR5 activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neuropsychiatric disorders. Its biological activity has been extensively studied, particularly concerning its potential therapeutic applications for conditions such as autism spectrum disorders (ASD) and depression. This article details the biological activity of this compound, highlighting its mechanisms, effects in animal models, and relevant research findings.

This compound operates by binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's ability to activate downstream signaling pathways even in the presence of glutamate, thereby modulating excitatory neurotransmission without directly blocking the receptor's primary action site. This mechanism differentiates this compound from traditional antagonists, offering a potentially safer profile for therapeutic use .

Efficacy in Animal Models

Research has demonstrated that this compound significantly impacts behavior in animal models, particularly in BTBR mice, which are commonly used to study autism-like behaviors. Key findings include:

- Reduction of Repetitive Behaviors : this compound effectively reduced repetitive self-grooming behaviors in BTBR mice at doses that did not induce sedation. This was observed across multiple cohorts and confirmed by various studies .

- Improvement in Social Interaction : Treatment with this compound resulted in increased social interactions among BTBR mice. For instance, these mice spent more time engaging with novel social stimuli compared to controls, indicating enhanced sociability .

- Dose-Dependent Effects : The compound exhibited a dose-dependent relationship between receptor occupancy and behavioral outcomes, with effective doses ranging from 0.3 to 3.0 mg/kg .

The following table summarizes key studies on this compound's effects in animal models:

Case Studies and Clinical Implications

The implications of this compound extend beyond animal studies, suggesting potential therapeutic applications for human neuropsychiatric conditions:

- Autism Spectrum Disorders : Given its effects on reducing repetitive behaviors and enhancing social interaction, this compound may serve as a promising candidate for treating ASD. The modulation of mGluR5 is particularly relevant due to its role in synaptic plasticity and neurotransmission associated with social behaviors .

- Depression and Anxiety : Preliminary research indicates that this compound may also have efficacy in models of depression and anxiety, as mGluR5 is involved in mood regulation pathways . Further clinical trials are necessary to explore these potential benefits.

Properties

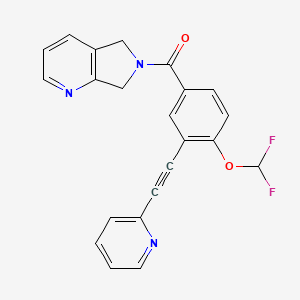

IUPAC Name |

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMSIRHBAVREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030348 | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253291-12-1 | |

| Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GRN-529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRN-529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.